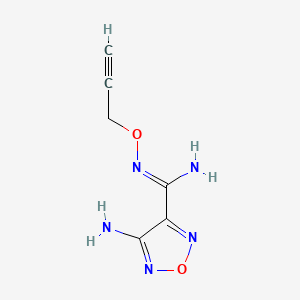
4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine is a compound that belongs to the class of furazan derivatives. Furazan derivatives have been known for their diverse applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of Furazan Ring: The initial step involves the formation of the furazan ring. This can be achieved by reacting appropriate nitrile compounds with hydrazine derivatives under controlled conditions.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amine derivatives.
Attachment of Prop-2-ynyloxy Group: The prop-2-ynyloxy group is introduced via alkylation reactions, typically using propargyl halides.
Formation of Carboxamidine Group: The final step involves the formation of the carboxamidine group through reactions with appropriate amidine precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis approaches to ensure safety and efficiency . Continuous-flow synthesis offers advantages such as better temperature control, reduced thermal risks, and higher productivity compared to traditional batchwise synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazan oxides, while reduction can produce furazan amines .
Scientific Research Applications
4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes involved in tumor growth and proliferation . The compound’s structure allows it to form strong hydrogen bonds, enhancing its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyanofurazan: Known for its use in the synthesis of pyrazoles and other heterocyclic compounds.
4-Amino-3-cyanofuroxan: Utilized in the development of nitrogen-rich energetic materials.
3,4-Dicyanofurazan: A key intermediate in the synthesis of various nitrogen-rich compounds.
Uniqueness
4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H7N5O2 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-amino-N'-prop-2-ynoxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C6H7N5O2/c1-2-3-12-10-5(7)4-6(8)11-13-9-4/h1H,3H2,(H2,7,10)(H2,8,11) |
InChI Key |
NRJROJNGXLZSCY-UHFFFAOYSA-N |
Isomeric SMILES |
C#CCO/N=C(/C1=NON=C1N)\N |
Canonical SMILES |
C#CCON=C(C1=NON=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(3-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513371.png)
![N-(3-acetylphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11513378.png)
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea](/img/structure/B11513379.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11513391.png)
![Thiazolidin-4-one, 5-[2-(3-methylthiazolidin-2-ylidene)ethylidene]-2-thioxo-](/img/structure/B11513398.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11513404.png)
![2,6-dichloro-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-methylpyridine-3-sulfonamide](/img/structure/B11513412.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide](/img/structure/B11513419.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11513426.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11513433.png)
![(3aS,4R,9bR)-4-(2-chloro-6-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11513446.png)
![4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B11513449.png)
![3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B11513452.png)
![3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione](/img/structure/B11513465.png)
